

# Application Note: Development and Evaluation of Sustained-Release Pridinol Mesylate Matrix Tablets

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Compound of Interest		
Compound Name:	Pridinol	
Cat. No.:	B1678096	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction **Pridinol** Mesylate is a centrally acting anticholinergic agent with muscle relaxant properties, primarily used to treat muscle spasms and associated pain. According to the product information for immediate-release (IR) tablets, the elimination half-life of **Pridinol** in the human body is approximately two hours, necessitating frequent administration (3 to 8 times a day) to maintain effective therapeutic concentrations.[1] Such a dosing regimen can lead to poor patient compliance and fluctuations in plasma drug levels, known as the "peak and valley" phenomenon.[1]

The development of a sustained-release (SR) formulation for **Pridinol** is a strategic approach to overcome these limitations. An SR dosage form aims to release the drug at a predetermined rate over an extended period, thereby reducing dosing frequency, improving patient adherence, and maintaining a more stable plasma concentration within the therapeutic window.[2][3] This application note details the protocols for developing and evaluating an oral sustained-release matrix tablet formulation for **Pridinol** Mesylate based on published research.

# **Data Presentation**

Quantitative data from relevant studies are summarized below for easy reference and comparison.



Table 1: Optimized Sustained-Release **Pridinol** Mesylate Formulation This table outlines the composition of a single 200 mg tablet designed for over 12 hours of drug release.[4][5]

Component	Quantity per Tablet (mg)	Role
Pridinol Mesylate	12	Active Pharmaceutical Ingredient (API)
Hydroxypropyl Methylcellulose (HPMC K4M)	60	Hydrophilic Matrix Former
Ethylcellulose (EC)	40	Release-Modifying Polymer
Starch	82	Filler / Diluent
Sodium Carboxymethyl Cellulose (CMC-Na)	4	Binder
Magnesium Stearate	2	Lubricant
Total Weight	200	

Table 2: Representative In-Vitro Dissolution Profile This table presents a typical dissolution profile for the optimized **Pridinol** SR tablets, demonstrating drug release over a 12-hour period. [4]

Time (hours)	Cumulative Drug Release (%)
1	15 - 25
2	25 - 40
4	45 - 60
8	70 - 85
12	> 90

Table 3: Pharmacokinetic Parameters of Immediate-Release (IR) **Pridinol** This data from a bioequivalence study of a 4 mg **Pridinol** Mesylate IR tablet serves as a baseline for evaluating the performance of an SR formulation.[6][7][8]



Parameter	Geometric Mean Value	Unit
Cmax (Maximum Plasma Concentration)	27.44 - 29.27	ng/mL
Tmax (Time to Cmax)	0.90 - 1.00	hours
AUC0-tlast (Area Under the Curve)	183.51 - 187.93	h*ng/mL
T1/2 (Elimination Half-Life)	18.85 - 19.14	hours

Note: While one study reports a long half-life of ~19 hours[7], the development rationale for SR formulations is often based on the shorter 2-hour half-life cited in Japanese product instructions, which would necessitate more frequent dosing.[1]

Table 4: Standard ICH Stability Study Conditions These are the standard conditions for stability testing of new drug products as per ICH guidelines.[9][10]

Study Type	Storage Condition	Minimum Duration
Long-term	25°C ± 2°C / 60% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

# **Experimental Protocols & Methodologies**

This section provides detailed protocols for the formulation and evaluation of **Pridinol** Mesylate SR tablets.

# Protocol 1: Formulation of SR Tablets via Wet Granulation

This protocol describes the manufacturing process for the matrix tablets detailed in Table 1.[1]



#### Materials:

- Pridinol Mesylate
- HPMC K4M
- Ethylcellulose
- Starch
- Sodium Carboxymethyl Cellulose (CMC-Na)
- · Magnesium Stearate
- 50% Ethanol Solution

#### Equipment:

- Sieves (100-mesh, 24-mesh)
- Planetary Mixer or High-Shear Granulator
- Drying Oven
- Rotary Tablet Press

#### Procedure:

- Pre-treatment: Dry the starch at 100-105°C to a moisture content below 8%. Pulverize HPMC K4M, ethylcellulose, starch, CMC-Na, and magnesium stearate individually and pass them through a 100-mesh sieve.[1]
- Blending: In a suitable blender, mix the sieved HPMC K4M, ethylcellulose, starch, and CMC-Na until a homogenous powder is obtained.
- Drug Incorporation: Add the **Pridinol** Mesylate to the excipient blend using the geometric dilution method to ensure uniform distribution.[1]



- Granulation: Add the 50% ethanol solution portion-wise to the powder blend under continuous mixing to form a damp mass (soft material).[1]
- Wet Screening: Pass the damp mass through a 24-mesh sieve to produce wet granules.[1]
- Drying: Dry the wet granules in an oven at 50°C until the desired moisture content is reached.
- Dry Screening: Pass the dried granules through a 24-mesh sieve to break any aggregates and achieve a uniform granule size.[1]
- Lubrication: Add the sieved magnesium stearate to the dried granules and blend for 3-5 minutes.
- Compression: Compress the final blend into 200 mg tablets using a rotary tablet press.

# **Protocol 2: In-Vitro Dissolution Testing**

This protocol is for evaluating the drug release profile of the formulated SR tablets.

#### Equipment & Reagents:

- USP Dissolution Apparatus 1 (Rotating Basket) or Apparatus 2 (Paddle).[11]
- Dissolution Vessels (900 mL capacity)
- Water Bath with Heater and Circulator
- HPLC system with UV detector
- Dissolution Media: 900 mL of 0.1 M HCl (simulated gastric fluid) for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer (simulated intestinal fluid).[12][13]
- Syringes and 0.45 μm membrane filters.

#### Procedure:

 Setup: Pre-heat the dissolution medium to 37°C ± 0.5°C. Place 900 mL of the medium into each dissolution vessel.



- Tablet Introduction: Place one tablet in each rotating basket.
- Test Initiation: Lower the baskets into the dissolution medium and immediately start the apparatus at a rotation speed of 100 rpm.[12]
- Sampling: Withdraw 5 mL samples at specified time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).[12] Immediately replace the withdrawn volume with an equal amount of fresh, preheated medium.
- Sample Preparation: Filter each sample through a 0.45 μm membrane filter before analysis.
- Quantification: Analyze the concentration of **Pridinol** Mesylate in each sample using a validated HPLC method.[4]
- Calculation: Calculate the cumulative percentage of drug released at each time point.

# **Protocol 3: Stability Studies**

This protocol outlines the stability testing for the final **Pridinol** SR formulation based on ICH guidelines.[9]

#### Procedure:

- Batch Selection: Use at least three primary batches of the drug product for the study. The batches should be manufactured using a process that simulates the final production process.
   [9]
- Packaging: Package the tablets in the proposed container closure system for marketing.
- Storage: Place the packaged samples in stability chambers maintained at the conditions specified in Table 4.
- Testing Schedule:
  - Accelerated Study (6 months): Test samples at a minimum of three time points: 0, 3, and 6 months.[9]



- Long-Term Study: For a proposed shelf life of 24 months, test samples every 3 months for the first year, every 6 months for the second year, and at the end of the proposed shelf life.
   [9]
- Analysis: At each testing point, evaluate the tablets for physical appearance, drug content (assay), degradation products (impurities), and in-vitro dissolution profile.
- Evaluation: Analyze the data to establish a shelf life and recommended storage conditions for the product.

# **Visualizations**

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// Edges matrix -> hydration [label="Contact with Fluid"]; hydration -> gel; gel -> diffusion [color="#34A853"]; gel -> erosion [color="#EA4335"]; diffusion -> release; erosion -> release; } caption [label="Drug release from a hydrophilic (HPMC) matrix system.", shape=plaintext, fontcolor="#202124"]; }

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[label="Predictive Tool for\nBioavailability & Quality Control", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges invitro -> correlation; invivo -> correlation; correlation -> goal; } caption [label="Logical relationship in IVIVC development.", shape=plaintext, fontcolor="#202124"]; }

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